molecular formula C7H5BrN2 B110520 6-bromo-1H-indazole CAS No. 79762-54-2

6-bromo-1H-indazole

Cat. No. B110520
CAS RN: 79762-54-2
M. Wt: 197.03 g/mol
InChI Key: WMKDUJVLNZANRN-UHFFFAOYSA-N
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Patent
US08957049B2

Procedure details

A solution of 2-fluoro-4-bromobenzaldehyde (5.09 g, 25 mmol) was dissolved in glyme (25 mL) and slowly treated over 10 minutes with anhydrous hydrazine (25 mL, 0.8 mol, 32 eq.). The resulting biphasic mixture was then held at reflux overnight. The reflux condenser was replaced with a short-path distillation head and about half the solvent distilled, at which time the reaction flask showed one phase and two phases were evident in the distillate. The undistilled residue was cooled and treated with water (25 mL), forming a white precipitate. This solid was collected by filtration, washed thoroughly with water, and dried in vacuo to give 6-bromoindazole (4.21 g, 85%) as white crystals.
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[NH2:11][NH2:12]>C(COC)OC>[Br:10][C:8]1[CH:9]=[C:2]2[C:3]([CH:4]=[N:11][NH:12]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.09 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
distilled, at which time the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
The undistilled residue was cooled
ADDITION
Type
ADDITION
Details
treated with water (25 mL)
CUSTOM
Type
CUSTOM
Details
forming a white precipitate
FILTRATION
Type
FILTRATION
Details
This solid was collected by filtration
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=NNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.21 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.